Helicin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Helizin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Helizin wird als Vorläufer für die Synthese verschiedener organischer Verbindungen verwendet. Es wird auch in Studien zur Glucosidchemie eingesetzt.

Biologie: Helizin wird auf seine Rolle im Pflanzenstoffwechsel und seine potenziellen biologischen Aktivitäten untersucht.

Medizin: Helizin wurde auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Helizin wird bei der Herstellung verschiedener Pharmazeutika und als biochemisches Reagenz in der Forschung verwendet

5. Wirkmechanismus

Helizin übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Der primäre Mechanismus beinhaltet die Wechselwirkung mit spezifischen Enzymen und Rezeptoren in biologischen Systemen. So kann Helizin beispielsweise bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, was zu seinen entzündungshemmenden Wirkungen führt. Darüber hinaus wird die antimikrobielle Aktivität von Helizin auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und essentielle bakterielle Enzyme zu hemmen .

Wirkmechanismus

Target of Action

Helicin, also known as SU-3327, is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . This kinase is involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Mode of Action

This compound’s mode of action is unique and unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption interferes with the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .

Biochemical Pathways

The disruption of the electrochemical gradient across the bacterial cell membranes by this compound is crucial for many biochemical pathways. This gradient is necessary, among other functions, to produce adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . Therefore, if the gradient breaks down due to the action of this compound, the cells die .

Pharmacokinetics

The ability of this compound to retain activity against bacterial strains resistant to many commonly used drugs suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By disrupting their ability to maintain an electrochemical gradient across their cell membranes, this compound prevents the cells from producing ATP, leading to their death . This type of killing mechanism could be difficult for bacteria to develop resistance to .

Biochemische Analyse

Biochemical Properties

Helicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Helizin kann durch Oxidation von Salicin synthetisiert werden. Der Prozess beinhaltet die Umwandlung der benzylischen Hydroxygruppe von Salicin in eine Aldehydgruppe, wodurch Helizin gebildet wird . Diese Reaktion erfordert typischerweise ein Oxidationsmittel und spezifische Reaktionsbedingungen, um die selektive Oxidation der Hydroxygruppe sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Helizin erfolgt durch Extraktion aus pflanzlichen Quellen, insbesondere aus der Familie der Rosengewächse. Der Extraktionsprozess umfasst die Isolierung von Salicin, gefolgt von dessen Oxidation zu Helizin. Der Prozess kann verschiedene Reinigungsschritte umfassen, um Helizin in reiner Form zu erhalten .

Arten von Reaktionen:

Oxidation: Helizin kann durch weitere Oxidation verschiedene Derivate bilden.

Reduktion: Die Aldehydgruppe in Helizin kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Helizin kann an Substitutionsreaktionen teilnehmen, bei denen die Glucosid-Einheit durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind üblicherweise verwendete Reduktionsmittel.

Substitutionsreagenzien: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Verschiedene Carbonsäuren und andere oxidierte Derivate.

Reduktionsprodukte: Alkoholderivate von Helizin.

Substitutionsprodukte: Glucosidderivate mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Helizin ist aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Salicin: Der Vorläufer von Helizin, der ebenfalls entzündungshemmende Eigenschaften besitzt.

Salicylaldehyd: Die Aldehydform von Salicin, die ein Schlüsselzwischenprodukt bei der Synthese von Helizin ist.

Beta-D-Glucoside: Eine Klasse von Verbindungen, die die Glucosid-Einheit mit Helizin gemeinsam haben und verschiedene biologische Aktivitäten aufweisen.

Helizin zeichnet sich durch seine spezifische Kombination aus einer Glucosid-Einheit und einer Aldehydgruppe aus, die ihm einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

IUPAC Name |

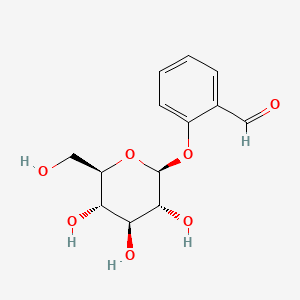

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFCVIGEYGEOF-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877231 | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-65-5 | |

| Record name | Helicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(β-D-glucopyranosyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of helicin?

A1: this compound (2-(hydroxymethyl)phenyl-β-D-glucopyranoside) has the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol.

Q2: How does the structure of this compound influence its reactivity?

A2: this compound’s aldehyde group significantly influences its reactivity. [] This aldehyde group can participate in competing reactions, hindering the introduction of a benzylidene protecting group at the O-4 and O-6 hydroxyl groups of the glucose moiety. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various techniques are employed to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectrophotometry (UV-Vis), and 1H-13C Nuclear Magnetic Resonance Spectroscopy (NMR). []

Q4: Does this compound exhibit any catalytic properties?

A4: While this compound itself might not function as a catalyst, it serves as a substrate for various enzymes, particularly glycosyltransferases. [] For instance, OsSGT2 from Ornithogalum saundersiae can utilize this compound as a donor substrate, albeit with low percentage conversion, in testosterone glycodiversification reactions. []

Q5: Are there any industrial applications of this compound?

A5: this compound, being a precursor to salicylic acid, holds potential for applications in pharmaceuticals and cosmetics. Its utilization in the production of indigo dye through enzymatic biotransformation by the BglY enzyme from Paenibacillus sp. strain C7 also presents an intriguing possibility. []

Q6: How does modifying the sugar moiety of this compound affect its activity?

A6: Replacing glucose with galactose in the beta-glycosidic linkage, forming phenyl-beta-D-galactopyranoside, abolishes the ability of the molecule to induce the syrB gene in Pseudomonas syringae pv. syringae. This highlights the importance of the glucose moiety for specific biological activities. []

Q7: Have any computational chemistry studies been performed on this compound?

A7: Yes, quantum-chemical calculations have been employed to model potential reactions of this compound with benzaldehyde dimethyl acetal and benzaldehyde. These calculations revealed that the aldehyde group in this compound’s structure leads to competing reactions, explaining the challenges in introducing a benzylidene protecting group. []

Q8: How does this compound interact with biological systems?

A10: this compound can act as a signal molecule in certain plant-microbe interactions. For instance, it can induce the syrB gene in Pseudomonas syringae pv. syringae, a gene crucial for the production of the phytotoxin syringomycin. []

Q9: What is the potential of this compound in pharmaceutical research?

A11: this compound derivatives, particularly its thiosemicarbazone derivatives, have shown promising results in preliminary studies for potential applications as antimicrobial and antimutagenic agents. [, ]

Q10: What analytical techniques are used to quantify this compound?

A12: High-Performance Liquid Chromatography (HPLC), often coupled with various detectors like UV or Evaporative Light Scattering Detector (ELSD), is frequently used for the separation and quantification of this compound, especially in complex plant extracts. [, ]

Q11: Are there established quality control standards for this compound?

A13: While specific quality control standards for this compound aren’t explicitly discussed, the research emphasizes the importance of standardized analytical methods for accurate quantification in plant materials and biological samples. []

Q12: Are there any sustainable practices for this compound production?

A15: Sustainable production of this compound could involve exploring biotechnological approaches like plant cell and tissue culture, as demonstrated by the attempts to produce arbutin and salicin using in vitro cultures of various plants. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.